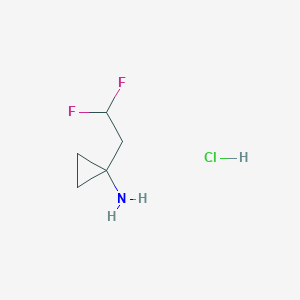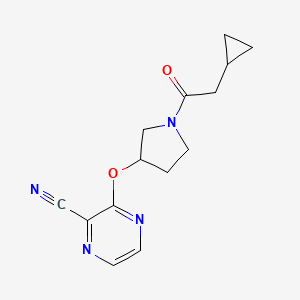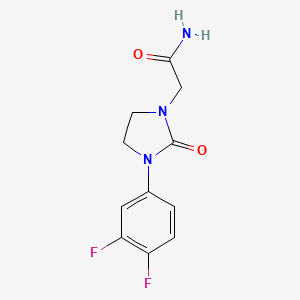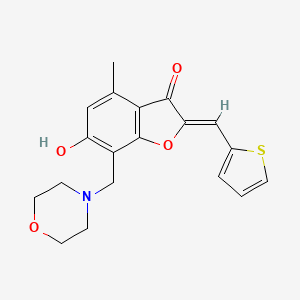![molecular formula C30H37N5O5 B2712451 N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1358480-75-7](/img/no-structure.png)
N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C30H37N5O5 and its molecular weight is 547.656. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiosynthesis for Imaging
A novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds closely related to the specified chemical, has been reported for selective imaging of the translocator protein (18 kDa) with positron emission tomography (PET). These compounds, such as DPA-714, are designed with fluorine atoms allowing labeling with fluorine-18 for in vivo imaging, demonstrating the compound's utility in radiopharmacy and diagnostic applications (Dollé et al., 2008).
Anticancer Activity
Derivatives of the chemical framework, specifically 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, have been synthesized and tested for their cytotoxic activities against cancer cell lines, highlighting their potential as anticancer agents. The study shows significant growth inhibition in various cancer cell lines, suggesting a promising avenue for developing new anticancer agents (Al-Sanea et al., 2020).
Ligands for Neuroinflammation Studies
Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for binding to the translocator protein 18 kDa (TSPO), an early biomarker for neuroinflammatory processes. These compounds, including derivatives closely related to the one , have shown subnanomolar affinity for TSPO, confirming their potential as ligands for studying neuroinflammation through PET imaging (Damont et al., 2015).
Synthesis of Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives, such as those structurally related to the specified compound, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These studies not only contribute to the understanding of hydrogen bonding in self-assembly processes but also explore the antioxidant activity of these compounds and their complexes, showing significant potential in medicinal chemistry (Chkirate et al., 2019).
Eigenschaften
CAS-Nummer |
1358480-75-7 |
|---|---|
Molekularformel |
C30H37N5O5 |
Molekulargewicht |
547.656 |
IUPAC-Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C30H37N5O5/c1-5-35-28-27(21(4)32-35)34(30(38)33(29(28)37)18-16-22-11-9-8-10-12-22)20-26(36)31-17-15-23-13-14-24(39-6-2)25(19-23)40-7-3/h8-14,19H,5-7,15-18,20H2,1-4H3,(H,31,36) |
InChI-Schlüssel |
OQMBAEOUOABSSD-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NCCC4=CC(=C(C=C4)OCC)OCC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2712375.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2712376.png)
![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2712378.png)



![(3Z)-5-bromo-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B2712382.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2712384.png)



![1-(tert-butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2712391.png)
![N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2712392.png)